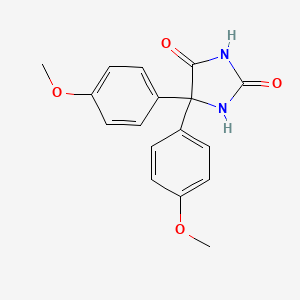

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione

説明

X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal that 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione crystallizes in the orthorhombic system with a Ccc2 space group (no. 37) . The unit cell parameters are a = 9.7401(14) Å , b = 34.509(5) Å , c = 21.970(3) Å , and V = 7384.7(19) ų , with Z = 16 . The asymmetric unit contains four halves of the molecule, and the imidazolidinedione core adopts a planar conformation stabilized by intramolecular hydrogen bonds between the N–H group and adjacent carbonyl oxygen atoms . The methoxyphenyl substituents exhibit a dihedral angle of 60.52(6)° relative to the imidazolidinedione plane, as observed in analogous hydantoin derivatives .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Ccc2 |

| a (Å) | 9.7401(14) |

| b (Å) | 34.509(5) |

| c (Å) | 21.970(3) |

| Volume (ų) | 7384.7(19) |

| Z | 16 |

Torsional Angle Analysis of Methoxyphenyl Substituents

The torsional angles between the imidazolidinedione core and methoxyphenyl groups are critical for steric and electronic interactions. The N3–C6–C7–C8 torsion angle measures 60.0(2)° , while the C6–C7–C8–N2 angle is −171.9(2)° , indicating a bent conformation that minimizes steric hindrance . These angles align with those observed in related 5,5-diarylhydantoins, where substituent orientation influences crystal packing through C–H···O and π-π stacking interactions .

Spectroscopic Identification

NMR Spectral Signatures (¹H, ¹³C, 2D Correlations)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (100 MHz, DMSO-d₆):

特性

IUPAC Name |

5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-22-13-7-3-11(4-8-13)17(15(20)18-16(21)19-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUULDKVZAIILJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368171 | |

| Record name | 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672729 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2402-44-0 | |

| Record name | 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione can be achieved through multi-component reactions (MCRs) such as the Knoevenagel condensation . This method involves the reaction of 4-methoxybenzaldehyde with urea and a suitable catalyst under controlled conditions to form the desired imidazolidine-2,4-dione derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound with high purity and yield .

化学反応の分析

Types of Reactions

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups .

科学的研究の応用

Overview

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione, with the molecular formula and a molecular weight of 312.32 g/mol, is a compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications across chemistry, biology, medicine, and industry, supported by relevant data tables and case studies.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:

- Knoevenagel Condensation : A method for synthesizing carbon-carbon bonds.

- Substitution Reactions : The compound can undergo substitution at the phenyl rings to introduce different functional groups.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Forms corresponding imidazolidine derivatives | Hydrogen peroxide |

| Reduction | Yields different reduced forms | Sodium borohydride |

| Substitution | Introduces functional groups | Various electrophiles |

Biological Applications

The compound has been investigated for its potential biological activities:

- Antibacterial Properties : Studies have shown that it exhibits significant antibacterial effects against various strains of bacteria.

- Anticonvulsant Activity : Research indicates potential efficacy in treating epilepsy and other neurological disorders by interacting with voltage-gated sodium channels.

Case Study: Anticonvulsant Activity

In a study assessing the anticonvulsant properties of this compound derivatives, it was found that certain modifications enhanced efficacy against induced seizures in animal models using the Strychnine Induced Convulsion Method .

Medical Applications

The compound is being explored for therapeutic applications in neurology:

- Neurological Disorders : Its mechanism of action suggests potential benefits in managing conditions such as epilepsy and neuropathic pain due to its interaction with sodium channels.

Table 2: Potential Medical Applications

| Application Area | Potential Use |

|---|---|

| Neurology | Treatment for epilepsy and neuropathic pain |

| Antibacterial Therapy | Development of new antibacterial agents |

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of pharmaceuticals and other chemical products. Its stability under various conditions makes it suitable for large-scale production processes.

作用機序

The mechanism of action of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to voltage-gated sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to its observed biological effects.

類似化合物との比較

Structural and Functional Analogues

The biological and chemical profiles of 5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione can be contextualized by comparing it to structurally related hydantoin derivatives:

Key Observations

Substituent Effects on Activity :

- Halogenated Derivatives : Bromine or chlorine at the 4-position enhances lipophilicity and enzyme inhibitory activity (e.g., FAAH inhibition in 5,5-bis(4-bromophenyl) derivatives) .

- Methoxy Groups : The electron-donating methoxy groups in this compound may improve solubility compared to halogenated analogs, though this could reduce membrane permeability .

- N-Alkylation : Adding alkyl chains (e.g., 3-heptyl) or triazole groups (e.g., antiviral derivatives) modulates receptor affinity and selectivity. For example, N-alkylation in phenytoin derivatives enhances antiviral activity by interfering with viral entry .

- Biological Activity Trends: Anticonvulsant vs. Antiviral: Phenytoin and its diphenyl analogs primarily target sodium channels for seizure control, while N-alkylated derivatives show broader applications, such as antiviral activity against HMPV . Enzyme Inhibition: 3-Substituted diphenylhydantoins exhibit FAAH inhibitory activity, but affinity for cannabinoid receptors (CB1/CB2) depends on substituent length and electronegativity .

Synthetic Accessibility :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|

| 5,5-Bis(4-methoxyphenyl)-imidazolidine-2,4-dione | 312.32 | ~2.1 | Not reported |

| Phenytoin | 252.27 | 2.47 | 295–298 |

| 5,5-Bis(4-bromophenyl)-imidazolidine-2,4-dione | 410.06 | ~3.5 | 252–254 (decomp.) |

生物活性

5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H16N2O4

- Molecular Weight : 312.32 g/mol

- CAS Number : 2402-44-0

The compound features a unique structure characterized by two methoxy-substituted phenyl groups attached to an imidazolidine-2,4-dione core, which contributes to its diverse biological properties.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticonvulsant Activity

- Research indicates that this compound has potential anticonvulsant properties. In studies using the Strychnine Induced Convulsion Method, derivatives of imidazolidine were shown to possess significant anticonvulsant effects .

- A study highlighted its structural characteristics that are conducive to anticonvulsant activity, particularly the presence of aryl binding sites and hydrogen bonding domains .

2. Anticancer Properties

- The compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including human colon (HCT116), lung adenocarcinoma (A549), and mammary (MCF-7) cells .

- The Sulforhodamine B assay revealed that certain derivatives achieved up to 89% inhibition of cancer cell growth .

3. Antibacterial Activity

- This compound has shown antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves targeting penicillin-binding proteins (PBP2A), which are crucial for bacterial cell wall synthesis .

- The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising efficacy against resistant bacterial strains .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Anticonvulsant Mechanism : It binds to voltage-gated sodium channels, modulating nerve impulse transmission and potentially reducing seizure activity.

- Anticancer Mechanism : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Antibacterial Mechanism : It inhibits bacterial growth by interfering with cell wall synthesis via binding to PBPs, similar to the action of β-lactam antibiotics .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

-

Multi-component Reactions (MCRs) :

- One common method is the Knoevenagel condensation reaction involving appropriate substrates under controlled conditions.

-

Continuous Flow Synthesis :

- This industrial method allows for efficient production with high purity and yield, suitable for large-scale applications.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent polarity, temperature control, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance reaction efficiency, while stepwise temperature ramping (e.g., 60°C to 120°C) can minimize side reactions. Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Monitoring intermediates via TLC and adjusting stoichiometry of methoxyphenyl precursors can further improve yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Verify the presence of two distinct methoxy groups (δ ~3.8 ppm for –OCH₃ protons) and imidazolidine-dione carbonyl signals (δ ~170-180 ppm for C=O carbons).

- IR Spectroscopy : Confirm C=O stretching vibrations (~1750 cm⁻¹) and aromatic C–H bending (~830 cm⁻¹ for para-substituted benzene).

- X-ray Crystallography : Resolve spatial arrangement and detect potential disorder in methoxyphenyl substituents, as observed in analogous derivatives .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing contradictory data in crystallographic studies of substituted imidazolidine-dione derivatives?

- Methodological Answer : Contradictions in crystallographic data (e.g., bond-length discrepancies or disorder in substituents) require:

- Multi-Sample Analysis : Compare datasets from multiple crystals to distinguish intrinsic structural features from experimental artifacts.

- Computational Refinement : Use density functional theory (DFT) to validate observed bond angles/distances against theoretical models.

- Dynamic Disorder Modeling : Apply split-site occupancy refinement for disordered groups (e.g., methoxyphenyl rings), as demonstrated in related compounds .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Compute electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack.

- Kinetic Studies : Correlate computed activation energies with experimental reaction rates (e.g., hydrolysis in basic media).

- Solvent Modeling : Simulate solvent effects (e.g., water vs. DMSO) using continuum solvation models to refine reactivity predictions .

Q. What strategies resolve discrepancies between theoretical and experimental results in the compound’s thermodynamic stability?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures and compare with DFT-predicted bond dissociation energies.

- Isothermal Calorimetry : Quantify enthalpy changes during thermal degradation to identify unaccounted exo/endothermic processes.

- Error Source Analysis : Re-examine approximations in computational models (e.g., neglect of van der Waals interactions) and refine basis sets or functionals .

Data Integration and Theoretical Frameworks

Q. How can researchers design experiments to investigate the compound’s potential as a bioactive scaffold while addressing conflicting biological activity reports?

- Methodological Answer :

- Dose-Response Studies : Use factorial design (e.g., varying substituents, concentrations) to isolate structure-activity relationships (SAR) .

- Targeted Assays : Prioritize enzymes/receptors with known imidazolidine-dione interactions (e.g., hydrolases) and employ kinetic inhibition assays.

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice in cell-based assays) and standardize protocols .

Q. What advanced separation techniques are optimal for isolating stereoisomers or byproducts during large-scale synthesis?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based columns with ethanol/hexane mobile phases for enantiomer resolution.

- Membrane Filtration : Apply nanofiltration membranes (MWCO ~500 Da) to separate low-molecular-weight impurities.

- Process Simulation : Model solvent recovery and waste minimization using Aspen Plus® to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。